(E)-3-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
Thiazole is a versatile standalone moiety that contributes to the development of various drugs and biologically active agents . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .
Synthesis Analysis
Thiazole-bearing compounds have been synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The structure of the synthesized compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Molecular Structure Analysis
The thiazole ring consists of sulfur and nitrogen atoms, which makes it a versatile entity in actions and reactions . The molecular electrostatic potential points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis
On account of its aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical and Chemical Properties Analysis
Thiazoles are organic five-aromatic ring compounds. Free thiazole is a light-yellow liquid with an odor similar to pyridine .Scientific Research Applications
Fluorescent Sensors for Metal Ions
One study discusses the synthesis of benzimidazole/benzothiazole-based azomethines, which show significant solvatochromic behavior and large Stokes shifts, making them potential fluorescent sensors for metal ions such as Al3+ and Zn2+. These compounds exhibit good sensitivity and selectivity towards these ions, highlighting their potential application in detecting and quantifying metal ions in various environments (Suman et al., 2019).
Antimicrobial Activity
Another research focus is the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine structures, demonstrating promising antimicrobial properties. These compounds have shown significant activity against a range of bacterial and fungal strains, suggesting their potential as antimicrobial agents. The presence of a fluorine atom is noted to enhance the antimicrobial efficacy of these compounds (Desai et al., 2013).
Anticancer Properties
Research has also been conducted on the design, synthesis, and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which are investigated for their anticancer activity. Some of these compounds have shown moderate to excellent activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers, suggesting their potential as anticancer agents (Ravinaik et al., 2021).
Radiosynthesis Applications
Moreover, there's an exploration into the automated radiosynthesis of fluorine-18 labeled tracers for imaging applications, such as hypoxia and tau pathology in clinical settings. This research underscores the compound's utility in developing radiotracers for positron emission tomography (PET) imaging, offering insights into its application in diagnostic medicine (Ohkubo et al., 2021).
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane and prostaglandins .
Mode of Action
The compound interacts with its targets by inhibiting the COX enzymes . This inhibition suppresses the production of thromboxane and prostaglandins, which are lipid compounds that play a significant role in inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid into thromboxane and prostaglandins . This results in a decrease in inflammation and pain.
Result of Action
The inhibition of COX enzymes and the subsequent suppression of thromboxane and prostaglandin production result in anti-inflammatory effects . This can lead to a reduction in pain and inflammation in the body.
Future Directions
Properties
IUPAC Name |
3-fluoro-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c1-10-7-11(2)15-14(8-10)22-17(20(15)3)19-16(21)12-5-4-6-13(18)9-12/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCUCCJHISAIJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC(=CC=C3)F)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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